molecular formula C11H8Cl2N2O B8711653 3-Chloro-4-(2-chloropyridin-4-yloxy)benzenamine

3-Chloro-4-(2-chloropyridin-4-yloxy)benzenamine

Cat. No.: B8711653
M. Wt: 255.10 g/mol
InChI Key: KSPIMVUELMKZGI-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-chloropyridin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3-chloro-4-(2-chloropyridin-4-yl)oxyaniline

InChI

InChI=1S/C11H8Cl2N2O/c12-9-5-7(14)1-2-10(9)16-8-3-4-15-11(13)6-8/h1-6H,14H2

InChI Key

KSPIMVUELMKZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

KOtBu (1.016 g, 9.05 mmol) was added to a solution of 4-amino-2-chlorophenol (1.00 g, 6.97 mmol) in DMF (35 ml) at RT and the resultant mixture was stirred 45 min. 2,4-Dichloropyridine (1.340 g, 9.05 mmol) was then added and the reaction was stirred with heating at 90° C. overnight. The reaction was cooled to RT and diluted generously with H2O and EtOAc. The layers were separated. The aqueous was extracted with EtOAc (3×). The combined organics were washed with H2O (1×) and brine (2×), dried (MgSO4), concentrated in vacuo and purified by silica gel chromatography (EtOAc/hexanes) to afford 3-chloro-4-(2-chloropyridin-4-yloxy)benzenamine (0.89 g, 50% yield) as a waxy yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.24 (d, J=5.7 Hz, 1H), 7.02 (d, J=8.7 Hz, 1H), 6.87-6.82 (m, 2H), 6.73-6.72 (m, 1H), 6.58-6.56 (m, 1H), 5.50 (br s, 2H); MS (ESI) m/z: 254.9 (M+H+); 256.9 (M+2+H+).
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Synthesis routes and methods II

Procedure details

KOtBu (1.016 g, 9.05 mmol) was added to a solution of 4-amino-2-chlorophenol (1.00 g, 6.97 mmol) in DMF (35 mL) at RT and stirred 45 min. 2,4-Dichloropyridine (1.340 g, 9.05 mmol) was then added and the reaction was heated at 90° C. overnight. The mixture was cooled to RT, diluted with H2O and EtOAc, the layers separated and the aqueous layer was extracted with EtOAc (3×). The combined organics were washed with H2O (1×), then brine (2×), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (EtOAc/Hex) to afford 3-chloro-4-(2-chloropyridin-4-yloxy)benzenamine (0.89 g, 50%) as a waxy yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.24 (d, J=5.7 Hz, 1 H), 7.02 (d, J=8.7 Hz, 1 H), 6.87-6.82 (m, 2 H), 6.73-6.72 (m, 1 H), 6.58-6.56 (m, 1 H), 5.50 (br s, 2H); MS (ESI) m/z: 254.9 (M+H+); 256.9 (M+2+H+).
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1.016 g
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35 mL
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